beta-(1-Azulenyl)-l-alanine
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Overview
Description
Beta-(1-Azulenyl)-l-alanine: is an amino acid derivative where the azulene moiety is attached to the beta position of the alanine molecule. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color and unique electronic properties. The incorporation of azulene into amino acids like alanine can impart interesting chemical and biological properties, making it a subject of scientific interest.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Metal-Free Hydration of 1-Azulenylalkynes: One method involves the metal-free hydration of 1-azulenylalkynes using trifluoroacetic acid as a Brønsted acid.
Ring Expansion-Annulation Strategy: Another approach involves the reaction of beta’-bromo-alpha-diazo ketones with rhodium carboxylates.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Azulene derivatives, including beta-(1-Azulenyl)-l-alanine, can undergo electrophilic substitution reactions due to the electron-rich nature of the azulene ring.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki coupling, where it reacts with organozinc or stannyl derivatives in the presence of a palladium catalyst.
Common Reagents and Conditions:
Electrophilic Substitution: Strong electrophilic reagents and mild conditions are typically used.
Cross-Coupling Reactions: Palladium catalysts and appropriate organometallic reagents are employed.
Major Products:
Electrophilic Substitution: Substituted azulene derivatives.
Cross-Coupling Reactions: Complex azulene-containing molecules with various functional groups.
Scientific Research Applications
Chemistry:
Optoelectronic Materials: Azulene derivatives are used in the development of optoelectronic materials, including organic field-effect transistors and solar cells.
Biology and Medicine:
Antimicrobial and Anti-inflammatory Agents: Azulene derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Photodynamic Therapy: Azulene derivatives are explored for their use in photodynamic therapy due to their ability to generate reactive oxygen species under light irradiation.
Industry:
Mechanism of Action
The mechanism of action of beta-(1-Azulenyl)-l-alanine involves its interaction with various molecular targets and pathways. For instance, in photodynamic therapy, azulene derivatives act as photosensitizers, generating reactive oxygen species that cause damage to cellular structures, including DNA . The unique electronic properties of the azulene moiety also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Guaiazulene: Another azulene derivative known for its anti-inflammatory properties.
Chamazulene: Found in chamomile, known for its soothing effects.
1-Hydroxyazulene: A derivative used in various synthetic applications.
Uniqueness: Beta-(1-Azulenyl)-l-alanine stands out due to the incorporation of the azulene moiety into an amino acid structure, combining the properties of both azulene and alanine. This unique combination allows for diverse applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-azulen-1-ylpropanoic acid |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-7-6-9-4-2-1-3-5-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
OFJOITXZODXNIG-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C=CC(=C2C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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